molecular formula C12H9Cl2NO3 B2713276 methyl 2-{[(1E)-2-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]oxy}acetate CAS No. 861210-31-3

methyl 2-{[(1E)-2-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]oxy}acetate

Cat. No.: B2713276
CAS No.: 861210-31-3
M. Wt: 286.11
InChI Key: VBLPCAPIPZVREX-VURMDHGXSA-N
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Description

Methyl 2-[(E)-2-cyano-2-(2,4-dichlorophenyl)ethenoxy]acetate is an organic compound with a complex structure that includes a cyano group, a dichlorophenyl group, and an ethenoxy acetate moiety

Scientific Research Applications

Methyl 2-[(E)-2-cyano-2-(2,4-dichlorophenyl)ethenoxy]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules, often in a biological context. As “methyl 2-[(E)-2-cyano-2-(2,4-dichlorophenyl)ethenoxy]acetate” is a chemical compound, its mechanism of action would depend on the specific context in which it is used .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on “methyl 2-[(E)-2-cyano-2-(2,4-dichlorophenyl)ethenoxy]acetate”, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research and application of “methyl 2-[(E)-2-cyano-2-(2,4-dichlorophenyl)ethenoxy]acetate” would depend on its properties and potential uses. Without more specific information, it’s challenging to predict future directions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(1E)-2-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]oxy}acetate typically involves the reaction of 2,4-dichlorobenzaldehyde with cyanoacetic acid in the presence of a base to form the corresponding cyanoacrylate intermediate. This intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve overall yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(E)-2-cyano-2-(2,4-dichlorophenyl)ethenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(E)-2-cyano-2-(3,4-dichlorophenyl)ethenoxy]acetate
  • Methyl 2-[(E)-2-cyano-2-(2,5-dichlorophenyl)ethenoxy]acetate
  • Methyl 2-[(E)-2-cyano-2-(2,6-dichlorophenyl)ethenoxy]acetate

Uniqueness

Methyl 2-[(E)-2-cyano-2-(2,4-dichlorophenyl)ethenoxy]acetate is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and interaction with biological targets. This positioning can result in different biological activities and chemical properties compared to its isomers.

Properties

IUPAC Name

methyl 2-[(E)-2-cyano-2-(2,4-dichlorophenyl)ethenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c1-17-12(16)7-18-6-8(5-15)10-3-2-9(13)4-11(10)14/h2-4,6H,7H2,1H3/b8-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLPCAPIPZVREX-VURMDHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC=C(C#N)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CO/C=C(/C#N)\C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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